2-((2-Aminoethyl)thio)-N-(2,6-dimethylphenyl)acetamide 2-((2-Aminoethyl)thio)-N-(2,6-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 312926-99-1
VCID: VC5811758
InChI: InChI=1S/C12H18N2OS.ClH/c1-9-4-3-5-10(2)12(9)14-11(15)8-16-7-6-13;/h3-5H,6-8,13H2,1-2H3,(H,14,15);1H
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CSCCN.Cl
Molecular Formula: C12H19ClN2OS
Molecular Weight: 274.81

2-((2-Aminoethyl)thio)-N-(2,6-dimethylphenyl)acetamide

CAS No.: 312926-99-1

Cat. No.: VC5811758

Molecular Formula: C12H19ClN2OS

Molecular Weight: 274.81

* For research use only. Not for human or veterinary use.

2-((2-Aminoethyl)thio)-N-(2,6-dimethylphenyl)acetamide - 312926-99-1

Specification

CAS No. 312926-99-1
Molecular Formula C12H19ClN2OS
Molecular Weight 274.81
IUPAC Name 2-(2-aminoethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide;hydrochloride
Standard InChI InChI=1S/C12H18N2OS.ClH/c1-9-4-3-5-10(2)12(9)14-11(15)8-16-7-6-13;/h3-5H,6-8,13H2,1-2H3,(H,14,15);1H
Standard InChI Key XLCHSGRFXTZGDI-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CSCCN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

2-((2-Aminoethyl)thio)-N-(2,6-dimethylphenyl)acetamide is defined by the molecular formula C₁₂H₁₉ClN₂OS and a molecular weight of 274.81 g/mol . The inclusion of a hydrochloride salt in its common form (CAS No. 312926-99-1) contributes to its stability and solubility in aqueous solutions, a critical factor for laboratory handling.

Structural Features

The compound’s structure integrates three key functional groups:

  • Acetamide backbone: Provides a rigid framework for substituent attachment.

  • 2,6-Dimethylphenyl group: Enhances lipophilicity, potentially influencing membrane permeability.

  • Aminoethylthio moiety: Introduces nucleophilic and hydrogen-bonding capabilities .

The IUPAC name, 2-(2-aminoethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide; hydrochloride, reflects these components . Spectroscopic characterization, including NMR and mass spectrometry, confirms the presence of these groups, with the thioether linkage (C-S-C) evident in sulfur-specific spectral regions.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.312926-99-1
Molecular FormulaC₁₂H₁₉ClN₂OS
Molecular Weight274.81 g/mol
IUPAC Name2-(2-aminoethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide; hydrochloride

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-((2-Aminoethyl)thio)-N-(2,6-dimethylphenyl)acetamide involves a multi-step sequence:

  • Preparation of 2,6-dimethylphenylamine: Achieved via Friedel-Crafts alkylation of aniline, yielding the substituted aniline derivative.

  • Acylation: Reaction with chloroacetyl chloride forms the acetamide intermediate, N-(2,6-dimethylphenyl)chloroacetamide.

  • Nucleophilic substitution: Treatment with cysteamine (2-aminoethanethiol) introduces the aminoethylthio group, followed by hydrochloride salt formation .

Optimization of reaction conditions—such as temperature (60–80°C), solvent (DMF or THF), and catalysts (e.g., triethylamine)—is critical to achieving yields exceeding 70%. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AcylationChloroacetyl chloride, DMF, 70°C85%
Thioether formationCysteamine, THF, triethylamine72%
Salt formationHCl (gaseous), ethanol90%

Applications in Scientific Research

Medicinal Chemistry

This compound serves as a scaffold for developing:

  • Anticoagulants: Via protease inhibition.

  • Anticancer agents: Through kinase modulation.

  • Neuroactive compounds: Targeting neurotransmitter receptors .

Biochemical Probes

Its thioether linkage allows conjugation with fluorescent tags or affinity labels, enabling use in proteomics and enzyme activity assays.

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the aminoethylthio group with a dimethylamino moiety (as in PubChem CID 89578) reduces polarity, altering bioavailability . Conversely, the hydrochloride salt enhances water solubility compared to neutral analogues .

Activity Comparisons

CompoundTarget Affinity (Kᵢ)Solubility (mg/mL)
2-((2-Aminoethyl)thio)-...acetamide15 μM (Thrombin)12.5 (Water)
2-(Dimethylamino)-...acetamide45 μM (Thrombin)8.2 (Water)

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